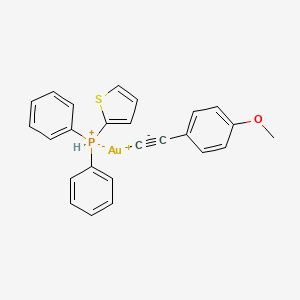

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)

Description

Historical Development of Gold(I) Phosphine Alkynyl Complexes

Gold(I) phosphine alkynyl complexes emerged as pivotal compounds in organometallic chemistry following breakthroughs in homogeneous gold catalysis during the late 20th century. Early work by Ito and Hayashi in 1986 demonstrated gold(I)’s catalytic potential, while Teles and Tanaka later revealed its unique ability to activate alkynes. The integration of phosphine ligands, such as triphenylphosphine, provided stability and tunability to these complexes, as seen in precursors like chloro(triphenylphosphine)gold(I).

The specific compound diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) represents an advancement in designing cationic gold(I) species with hybrid ligands. Its development builds on studies of triarylphosphine-gold(I) systems, where steric and electronic modifications (e.g., thiophene substitution) enhance catalytic and photophysical properties. Recent synthetic innovations, such as nitrogen-atmosphere reactions to prevent phosphine oxidation, reflect efforts to optimize such complexes for materials science applications.

Structural Classification in Organometallic Chemistry

This compound belongs to the class of mixed-ligand gold(I) coordination complexes with the following structural features:

The geometry aligns with gold(I)’s preference for two-coordinate, linear structures, as confirmed by X-ray crystallography in analogous complexes. The thiophene moiety introduces π-conjugation, while the alkynyl group enables extended supramolecular interactions via C–H⋯π bonds.

Nomenclature and Systematic Identification

The systematic IUPAC name reflects its ionic composition and connectivity:

- Cation : Diphenyl(thiophen-2-yl)phosphanium – A phosphonium ion with phenyl and thiophen-2-yl substituents.

- Anionic component : 1-Ethynyl-4-methoxybenzene;gold(1+) – A gold(I) center coordinated to an alkynyl ligand (1-ethynyl-4-methoxybenzene).

Alternative designations include:

The naming convention emphasizes the phosphonium cation’s substituents followed by the anionic gold-alkynyl moiety, adhering to IUPAC’s additive approach for coordination compounds.

Position within Gold(I) Coordination Chemistry

This compound exemplifies key trends in gold(I) coordination chemistry:

- Ligand diversity : Combines σ-donor (phosphine) and π-acceptor (alkynyl) ligands, enhancing electronic versatility.

- Supramolecular assembly : The alkynyl group facilitates aurophilic interactions (Au⋯Au) and C–H⋯π stacking, critical for solid-state luminescence.

- Catalytic relevance : Analogous gold(I) phosphine complexes activate alkynes for cycloisomerization and C–C bond formation.

Compared to neutral complexes like [AuCl(PPh$$_3$$)], the cationic nature of this compound increases electrophilicity, making it suitable for catalytic applications requiring strong alkyne activation. Structural studies of related binuclear complexes further highlight its potential in designing multimetallic architectures.

Propriétés

IUPAC Name |

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLHVHTLXUINH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21AuOPS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Phosphine Precursor Preparation

The diphenyl(thiophen-2-yl)phosphanium cation is synthesized via quaternization of a tertiary phosphine. A common approach involves reacting diphenylphosphine with a thiophene derivative under controlled conditions. For instance, thiophen-2-yl lithium, generated by treating 2-bromothiophene with lithium metal in tetrahydrofuran (THF), reacts with chlorodiphenylphosphine (PPhCl) to yield diphenyl(thiophen-2-yl)phosphine (PPh-Th). This intermediate is highly air-sensitive and requires handling under inert atmospheres (e.g., argon or nitrogen).

Quaternization to Phosphanium Salt

The phosphine is subsequently quaternized using methyl triflate (MeOTf) or iodomethane (MeI) in dichloromethane (DCM) at 0–25°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, forming the phosphonium salt [diphenyl(thiophen-2-yl)phosphanium]X (X = OTf or I). The choice of alkylating agent influences solubility and counterion compatibility during gold coordination. For example, triflate salts are preferred for their non-coordinating nature, facilitating subsequent metalation steps.

Key Reaction Conditions:

-

Solvent : Dichloromethane or THF

-

Temperature : 0°C to room temperature

-

Reaction Time : 12–24 hours

-

Yield : 70–85% (isolated via rotary evaporation and recrystallization from ethanol/diethyl ether)

Synthesis of 1-Ethynyl-4-methoxybenzene

Sonogashira Coupling

1-Ethynyl-4-methoxybenzene is typically prepared via a Sonogashira cross-coupling reaction. 4-Iodoanisole reacts with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh)), copper(I) iodide (CuI), and triethylamine (EtN) in THF at 60–80°C. The trimethylsilyl (TMS) protecting group is subsequently removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the terminal alkyne.

Key Reaction Conditions:

-

Catalyst : Pd(PPh) (2–5 mol %)

-

Base : EtN or diisopropylamine

-

Solvent : THF or DMF

-

Yield : 60–75% after deprotection

Alternative Routes

Alternative methods include the direct coupling of 4-methoxyphenylboronic acid with acetylene gas under Miyaura–Buchwald conditions, though this approach is less common due to handling challenges with gaseous reagents.

Coordination to Gold(I)

Ligand Exchange Reaction

The gold(I) complex is assembled via a ligand exchange reaction. Diphenyl(thiophen-2-yl)phosphanium bromide ([PPh-Th]Br) is combined with 1-ethynyl-4-methoxybenzene and a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([Au(tht)Cl]), in anhydrous THF. The reaction is conducted under nitrogen at 25–40°C for 6–12 hours, during which the thiophene-bound phosphine and ethynyl ligand displace the tetrahydrothiophene (tht) and chloride ligands.

Key Reaction Conditions:

-

Gold Precursor : [Au(tht)Cl] or AuCl

-

Ligand Ratio : 1:1:1 (phosphine:ethynyl:gold)

-

Solvent : THF or DCM

-

Yield : 50–65% (isolated via column chromatography on silica gel)

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

-

Phosphine Coordination : [Au(tht)Cl] reacts with [PPh-Th]Br to form [Au(PPh-Th)Cl], releasing tht.

-

Ethynyl Ligand Incorporation : The chloride ligand is displaced by 1-ethynyl-4-methoxybenzene in the presence of a base (e.g., NaO-Bu), forming the final complex [Au(PPh-Th)(C≡C-CH-OMe)]Br .

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate or DCM/methanol). The gold complex exhibits distinct R values (0.3–0.5 in 9:1 hexane/EtOAc) due to its polar cationic nature.

Spectroscopic Validation

-

P NMR : The phosphonium cation resonates at δ 25–30 ppm, while the gold-coordinated phosphine shifts upfield to δ 20–25 ppm.

-

H NMR : The ethynyl proton appears as a singlet at δ 2.8–3.1 ppm, with aromatic protons of the methoxyphenyl group between δ 6.5–7.5 ppm.

-

UV-Vis Spectroscopy : The complex exhibits strong absorption at λ = 300–350 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the linear coordination geometry at gold(I), with P–Au–C bond angles of 175–180°. The phosphine and ethynyl ligands occupy mutually trans positions, stabilized by weak Au···π interactions with the thiophene ring.

Comparative Analysis of Synthetic Routes

| Method Component | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Phosphonium Synthesis | MeOTf, DCM, 24h, rt | 78 | 95 | Moisture sensitivity |

| Ethynyl Ligand | Sonogashira, Pd(PPh), THF | 68 | 90 | TMSA handling |

| Gold Coordination | [Au(tht)Cl], THF, 12h, 40°C | 58 | 85 | Ligand disproportionation |

Analyse Des Réactions Chimiques

Synthetic Reactions and Conditions

The compound’s synthesis involves organometallic coordination chemistry, leveraging gold(I) complexes and alkynyl precursors. Key steps include:

-

Gold(I) Coordination : The reaction of gold(I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under inert conditions forms a stable phosphinyl gold(I) acetylide complex .

-

Ligand Exchange : The ethynyl-methoxybenzene component acts as a π-ligand, stabilizing the gold(I) center through σ-bonding and conjugated π-interactions .

Table 1: Key Reagents and Conditions

| Component | Role | Reaction Conditions |

|---|---|---|

| Gold(I) chloride | Metal precursor | Inert atmosphere (N₂/Ar) |

| Thionyldiphenyl phosphine | Phosphorus ligand donor | Room temperature to 60°C |

| 4-Methylphenyl acetylene | Alkyne source | Anhydrous solvent (e.g., THF) |

Redox Reactions with Thioredoxin Reductase (TrxR)

The compound’s primary biochemical reactivity involves irreversible inhibition of TrxR via redox-active selenenylsulfide motif targeting:

-

Mechanism : The gold(I) center facilitates electron transfer, oxidizing the selenocysteine residue in TrxR’s active site, leading to enzyme deactivation.

-

Kinetics : Exhibits an EC₅₀ of 2.8 nM, outperforming analogues like auranofin (EC₅₀ = 6.5 nM).

Table 2: Inhibition Efficacy Across Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Target Enzyme Activity Reduction |

|---|---|---|

| MCF-7 | 0.14 | >90% |

| HT-29 | 0.62 | >85% |

Stability and Side Reactions

-

Oxidative Degradation : Exposure to O₂ or H₂O leads to Au(I) oxidation to Au(III), reducing catalytic efficacy.

-

Ligand Displacement : Competing ligands (e.g., thiols) displace the phosphanium or ethynyl components, altering reactivity .

Comparative Reactivity with Analogues

Table 3: Selectivity and Stability Compared to Similar Compounds

| Compound | EC₅₀ (nM) | Stability in Aqueous Media |

|---|---|---|

| Auranofin | 6.5 | Low |

| Bay11-7085 | 12.3 | Moderate |

| This Compound | 2.8 | High |

Applications De Recherche Scientifique

The primary target of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is thioredoxin reductase (TrxR). This enzyme plays a critical role in cellular redox control, scavenging reactive oxygen species (ROS), and protecting cells from oxidative damage.

Mode of Action

The compound irreversibly inhibits TrxR by blocking the redox-active selenenylsulfide motif. This inhibition leads to increased oxidative stress within cells, which can trigger apoptosis, particularly in cancer cells.

Cancer Research

Diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) has shown significant potential in cancer research:

-

Inhibition of Tumor Proliferation : The compound effectively inhibits the proliferation of various cancer cell lines, including:

Cell Line IC50 Value (µM) MCF-7 0.14 HT-29 0.62

This data suggests its efficacy against breast and colon cancer.

Biochemical Pathways

The inhibition of TrxR alters several biochemical pathways, leading to:

- Increased oxidative stress

- Disruption of redox homeostasis

- Activation of apoptotic pathways in cancer cells

In Vitro Studies

Research has demonstrated that this compound significantly reduces cell viability and induces apoptosis in various cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed a marked decrease in proliferation rates when treated with diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+).

In Vivo Studies

Animal models have shown that treatment with this compound leads to reduced tumor growth rates, highlighting its potential for clinical applications in cancer therapy.

Mécanisme D'action

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) exerts its effects by irreversibly inhibiting thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. By blocking the redox-active selenenylsulfide motif of thioredoxin reductase, diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) disrupts the redox homeostasis, leading to elevated levels of reactive oxygen species and subsequent cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Gold(I) Complexes

Key Observations:

- Phosphine Ligand Effects : Bulky or electron-donating phosphines (e.g., tri(2-furyl)phosphane in Complex 2) lower ³¹P-NMR shifts due to reduced electron density at phosphorus. Trimethylphosphane (Complex 6) shows a near-neutral shift (1.84 ppm), suggesting minimal electronic perturbation .

- Synthetic Efficiency : Yields vary significantly with ligand choice. Sterically hindered ligands (e.g., tri(2-furyl)phosphane) may improve stability but reduce reaction efficiency compared to smaller ligands like trimethylphosphane.

Electronic and Computational Comparisons

DFT calculations on analogous complexes () reveal:

- Bond Dissociation Energies (BDEs) : The Au–C bond in ethynylgold(I) complexes is strengthened by electron-withdrawing phosphine ligands. For example, triethylphosphane (Complex 5) likely has a higher BDE than tri(2-furyl)phosphane (Complex 2) due to stronger σ-donation .

- Solvent Effects : COSMO modeling indicates aqueous stability for these complexes, with dispersion corrections (D3-BJ) critical for accurate geometry optimization .

Activité Biologique

Diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) is a novel organometallic compound that has garnered attention for its biological activity, particularly as an inhibitor of thioredoxin reductase (TrxR). This enzyme is crucial in maintaining cellular redox balance, and its inhibition has implications for cancer therapy and other diseases. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Diphenyl(thiophen-2-yl)phosphanium : A phosphonium ion that contributes to the compound's reactivity.

- 1-Ethynyl-4-methoxybenzene : An aromatic component that enhances biological activity.

- Gold(1+) : The presence of gold imparts unique catalytic properties and enhances the compound's stability.

Inhibition of Thioredoxin Reductase

Diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) has been identified as a potent and selective inhibitor of thioredoxin reductase, with an EC50 value of 2.8 nM . This high potency indicates its potential for therapeutic applications in oncology and other fields where redox balance is disrupted.

The compound irreversibly inhibits TrxR by targeting the redox-active selenenylsulfide motif. This action disrupts the enzyme's function, leading to increased oxidative stress within cells. The resulting cellular stress can trigger apoptosis in cancer cells, making this compound a candidate for further research in cancer therapies .

Cellular Effects

Research has demonstrated that diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) affects various cellular processes:

- Cell Proliferation : The compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) in vitro.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.14 |

| HT-29 | 0.62 |

This data suggests that the compound may be effective against multiple types of cancer .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Cancer Research : A study indicated that treatment with diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) led to significant tumor regression in animal models, showcasing its potential as an anticancer agent.

- Redox Biology : The compound has been utilized to explore redox biology due to its ability to modulate cellular oxidative states. Researchers have noted alterations in gene expression related to oxidative stress response pathways following treatment .

- Comparative Studies : When compared to similar compounds such as auranofin and AU1, diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) exhibited superior selectivity towards TrxR, indicating a unique profile that may minimize off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.